molecular formula C22H23FN6O B10928347 1-(4-fluorophenyl)-3,6-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-(4-fluorophenyl)-3,6-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10928347
M. Wt: 406.5 g/mol
InChI Key: IZKNYDYCONHFQK-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-3,6-DIMETHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives.

Preparation Methods

The synthesis of 1-(4-FLUOROPHENYL)-3,6-DIMETHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. Common synthetic routes include:

Chemical Reactions Analysis

1-(4-FLUOROPHENYL)-3,6-DIMETHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-3,6-DIMETHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, leading to modulation of biological pathways. Molecular docking studies have shown that it fits well into the active sites of certain enzymes, inhibiting their activity and affecting cellular functions .

Comparison with Similar Compounds

Compared to other pyrazole derivatives, 1-(4-FLUOROPHENYL)-3,6-DIMETHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE exhibits unique properties due to the presence of the fluorophenyl and trimethyl groups. Similar compounds include:

Properties

Molecular Formula

C22H23FN6O

Molecular Weight

406.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-3,6-dimethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H23FN6O/c1-12-10-18(22(30)24-11-19-13(2)26-28(5)15(19)4)20-14(3)27-29(21(20)25-12)17-8-6-16(23)7-9-17/h6-10H,11H2,1-5H3,(H,24,30)

InChI Key

IZKNYDYCONHFQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C)C(=O)NCC4=C(N(N=C4C)C)C

Origin of Product

United States

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